N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features a furan ring, a benzo[d]thiazole moiety, and a carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit potential biological activity
Mode of Action
It’s known that the compound is synthesized through acylation of 1,3-benzothiazol-6-amine with furan-2-carbonyl chloride in propan-2-ol, which is then converted to the corresponding thioamide by treatment with excess p2s5 in anhydrous toluene .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways . More research is needed to elucidate the specific pathways affected by this compound.
Pharmacokinetics
Compounds with similar structures have been reported to exhibit various pharmacokinetic properties
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzo[d]thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,3-dione derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- N-(2-(furan-2-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide
- N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-sulfonamide
- N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carbothioamide
Uniqueness
N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide is unique due to the specific positioning of the furan ring and the hydroxyethyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c17-11(9-5-6-19-8-9)7-15-13(18)14-16-10-3-1-2-4-12(10)20-14/h1-6,8,11,17H,7H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBFUIZQCRRZMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(C3=COC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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